3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid
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Overview
Description
3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid is a compound that features a quinoline ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid typically involves the reaction of 2-chloroquinoline with an appropriate amine and a propanoic acid derivative. One common method involves the nucleophilic substitution of 2-chloroquinoline with an amino propanoic acid derivative under basic conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring system allows for strong binding interactions, which can inhibit or modulate the activity of these targets. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 3-(((2-Chloroquinolin-3-yl)methyl)amino)propanoic acid.
Quinoline: The parent compound, which lacks the chlorine and amino substitutions.
3-(Quinolin-3-yl)propanoic acid: Similar structure but without the chlorine substitution.
Uniqueness
This compound is unique due to the presence of both the chlorine and amino groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
3-[(2-chloroquinolin-3-yl)methylamino]propanoic acid |
InChI |
InChI=1S/C13H13ClN2O2/c14-13-10(8-15-6-5-12(17)18)7-9-3-1-2-4-11(9)16-13/h1-4,7,15H,5-6,8H2,(H,17,18) |
InChI Key |
OWGKGUJOCVQAHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CNCCC(=O)O |
Origin of Product |
United States |
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